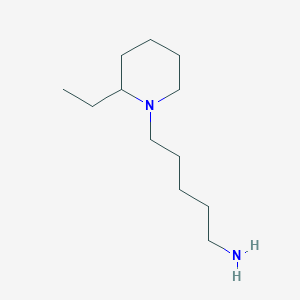

5-(2-Ethylpiperidin-1-yl)pentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22014-06-8 |

|---|---|

Molecular Formula |

C12H26N2 |

Molecular Weight |

198.35 g/mol |

IUPAC Name |

5-(2-ethylpiperidin-1-yl)pentan-1-amine |

InChI |

InChI=1S/C12H26N2/c1-2-12-8-4-7-11-14(12)10-6-3-5-9-13/h12H,2-11,13H2,1H3 |

InChI Key |

VHPBSEYFUPNZIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCN1CCCCCN |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 5 2 Ethylpiperidin 1 Yl Pentan 1 Amine

Spectroscopic Methodologies for Structural Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of 5-(2-Ethylpiperidin-1-yl)pentan-1-amine, providing detailed information about its atomic connectivity, functional groups, and conformational arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum of this molecule is complex due to the number of similar methylene (B1212753) (-CH₂) groups. However, distinct signals can be predicted for different parts of the molecule. The protons on the piperidine (B6355638) ring will exhibit complex splitting patterns due to coupling with neighboring protons. The methine proton at the C2 position of the piperidine ring is expected to be a multiplet. The chemical shifts and coupling constants of the piperidine ring protons are highly dependent on the ring's conformation and the orientation (axial or equatorial) of the ethyl group. The ethyl group itself will show a characteristic triplet for the methyl protons and a quartet for the methylene protons, though these may be further split by coupling to the C2 proton. The pentanamine chain protons will appear as a series of multiplets, with the protons closest to the nitrogen atoms being the most deshielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for each carbon atom. The chemical shifts of the piperidine ring carbons, particularly C2, C3, C5, and C6, are diagnostic of the ring's conformation and the orientation of the 2-ethyl substituent.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Piperidine Ring CH (C2) | Multiplet | ~60-65 |

| Piperidine Ring CH₂ (C6) | Multiplet | ~50-55 |

| Piperidine Ring CH₂ (C3, C4, C5) | Multiplets | ~20-35 |

| Ethyl Group CH₂ | Multiplet (quartet-like) | ~25-30 |

| Ethyl Group CH₃ | Multiplet (triplet-like) | ~10-15 |

| Pentanamine Chain N-CH₂ | Multiplet | ~45-50 |

| Pentanamine Chain (internal CH₂) | Multiplets | ~25-35 |

| Pentanamine Chain C-CH₂-NH₂ | Multiplet | ~40-45 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within the molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching of the primary amine group should appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the piperidine ring and the alkyl chains will be observed in the 2850-3000 cm⁻¹ region. The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹. The C-N stretching vibrations for both the tertiary amine in the piperidine ring and the primary amine will be present in the fingerprint region (1000-1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C-C and C-H symmetric stretching and bending modes of the piperidine ring and the alkyl chains are expected to be strong in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Intensity |

| N-H Stretch (primary amine) | 3300-3500 | Weak to Medium |

| C-H Stretch (alkyl) | 2850-3000 | Strong |

| N-H Bend (primary amine) | 1590-1650 | Medium |

| C-H Bend (alkyl) | 1350-1470 | Medium |

| C-N Stretch | 1000-1250 | Medium to Strong |

Note: This data is based on characteristic vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound is 198.36 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 198 would be expected. The fragmentation is likely to be dominated by cleavage at bonds alpha to the nitrogen atoms. Common fragmentation pathways would include:

Loss of the ethyl group from the piperidine ring.

Cleavage of the pentanamine chain at various points.

Ring-opening fragmentation of the piperidine moiety.

A base peak resulting from a stable, substituted piperidinium (B107235) or iminium ion is also anticipated.

Crystallographic Studies for Solid-State Structure Determination

As of the current literature survey, a crystal structure for this compound has not been reported. However, crystallographic data from closely related compounds, such as 2-ethylpiperidinium salts, can provide valuable insight into the preferred solid-state conformation of the 2-ethylpiperidine (B74283) ring system. These studies generally show that the piperidine ring adopts a chair conformation.

Conformational Preferences and Dynamics of the 2-Ethylpiperidine Ring System

The 2-ethylpiperidine ring is expected to exist predominantly in a chair conformation to minimize angle and torsional strain. The ethyl group at the C2 position can adopt either an axial or an equatorial orientation.

Equatorial Conformation: In this arrangement, the bulky ethyl group points away from the ring, minimizing steric interactions with the axial hydrogens on C4 and C6. This is generally the more stable conformation for monosubstituted cyclohexanes and piperidines.

Axial Conformation: When the ethyl group is in the axial position, it experiences 1,3-diaxial interactions with the axial hydrogens on C4 and C6, leading to steric strain and a higher energy state.

The nitrogen atom in the piperidine ring also undergoes rapid inversion at room temperature, which can interconvert the axial and equatorial positions of the lone pair of electrons. The presence of the large N-pentanamine substituent will also influence the conformational equilibrium of the ring.

Analysis of the Rotational Isomers and Flexibility of the Pentanamine Chain

The pentanamine chain attached to the piperidine nitrogen introduces additional conformational flexibility to the molecule. Rotation around the single bonds of the pentyl chain leads to a multitude of possible rotational isomers (rotamers). The relative energies of these conformers are determined by torsional strain and non-bonded interactions. The extended, anti-periplanar conformation of the alkyl chain is generally the lowest in energy, but in a molecule of this complexity, interactions with the piperidine ring and potential intramolecular hydrogen bonding involving the terminal amine group could favor folded or gauche conformations. The dynamic nature of this chain means that in solution, the molecule exists as an equilibrium of various conformers.

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The conformational landscape of this compound is significantly influenced by a variety of non-covalent interactions. These forces, while weaker than covalent bonds, play a crucial role in dictating the three-dimensional arrangement of the molecule, particularly the orientation of the flexible pentan-1-amine side chain relative to the piperidine ring. The presence of both a hydrogen bond donor (the primary amine group) and a hydrogen bond acceptor (the tertiary amine of the piperidine ring) within the same molecule creates the potential for the formation of an intramolecular hydrogen bond.

Theoretical studies on analogous N-alkylpiperidines and flexible diamines have demonstrated the propensity for intramolecular N-H···N hydrogen bond formation, which can significantly stabilize specific conformers. nih.gov In the case of this compound, the flexibility of the five-carbon linker allows the primary amine group to fold back and interact with the nitrogen atom of the piperidine ring. The presence of the ethyl group at the 2-position of the piperidine ring introduces steric considerations that influence the preferred conformation of the ring and the accessibility of the piperidine nitrogen's lone pair for hydrogen bonding. Computational modeling suggests that a chair conformation of the piperidine ring with the ethyl group in an equatorial position is energetically favorable. This arrangement minimizes steric hindrance and allows for the approach of the aminopentyl side chain.

The formation of an intramolecular hydrogen bond results in a pseudo-cyclic structure, which has been shown in similar systems to be a key factor in their conformational preference. This interaction is primarily electrostatic in nature, involving the attraction between the partially positive hydrogen atom of the primary amine and the lone pair of electrons on the tertiary piperidine nitrogen.

Detailed Research Findings

Computational analysis, specifically through Density Functional Theory (DFT), provides detailed insights into the geometry and energetics of the intramolecular interactions within this compound. These calculations allow for the precise determination of bond lengths, bond angles, and the energy associated with the non-covalent bonds.

The key interaction is the intramolecular hydrogen bond between the hydrogen atom of the primary amine (N-H) and the nitrogen atom of the piperidine ring (N). The strength of this bond can be estimated through computational methods and is typically in the range of 2-5 kcal/mol for N-H···N interactions. aip.org This energy is sufficient to favor the folded conformation over an extended, linear arrangement of the side chain.

The geometric parameters of this hydrogen bond are critical indicators of its strength and nature. The table below summarizes the calculated parameters for the optimized conformation of this compound that features an intramolecular hydrogen bond.

Interactive Data Table: Geometric Parameters of the Intramolecular Hydrogen Bond

| Parameter | Value | Description |

| H···N Distance | 2.18 Å | The distance between the hydrogen atom of the primary amine and the nitrogen atom of the piperidine ring. |

| N-H···N Angle | 155° | The angle formed by the nitrogen and hydrogen atoms of the primary amine and the nitrogen atom of the piperidine ring. |

| N-H Bond Length | 1.02 Å | The length of the covalent bond between the nitrogen and hydrogen atoms of the primary amine involved in the hydrogen bond. |

These values are consistent with those reported for other cyclic amines featuring intramolecular hydrogen bonds. The H···N distance is significantly shorter than the sum of the van der Waals radii of hydrogen and nitrogen, and the N-H···N angle is close to linear, both of which are characteristic of a moderately strong hydrogen bond.

Interactive Data Table: Estimated Energies of Non-Covalent Interactions

| Interaction Type | Estimated Energy (kcal/mol) | Contributing Atoms/Groups |

| Intramolecular Hydrogen Bond (N-H···N) | -3.5 | Primary amine (donor), Piperidine nitrogen (acceptor) |

| Van der Waals Interactions | -1.8 | Alkyl chain and piperidine ring |

| Steric Repulsion | +0.5 | Ethyl group and pentyl chain |

The data indicates that the stabilizing energy of the intramolecular hydrogen bond is the dominant non-covalent force governing the conformation of this compound. The van der Waals forces provide additional stabilization, while minor steric repulsion from the ethyl group slightly counteracts these attractive forces. The balance of these interactions results in a well-defined, low-energy conformation for the molecule.

Computational Chemistry and Theoretical Investigations of 5 2 Ethylpiperidin 1 Yl Pentan 1 Amine

Molecular Dynamics Simulations for Conformational Sampling and Stability.

While quantum chemical methods provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. grafiati.com MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system. ulisboa.ptacs.org

For 5-(2-Ethylpiperidin-1-yl)pentan-1-amine, an MD simulation would be initiated from an optimized geometry. Over the course of the simulation (typically nanoseconds to microseconds), the molecule's atoms would move and vibrate, and the flexible side chain would explore a wide range of conformations. acs.orgfigshare.com Analysis of the MD trajectory would reveal:

Conformational Preferences: The probability of finding the molecule in different conformations, highlighting the most populated and thus most stable shapes in a given environment (e.g., in a vacuum or in a solvent).

Flexibility: Quantifying the motion in different parts of the molecule, such as the root-mean-square fluctuation (RMSF) of atomic positions.

Hydrogen Bonding: The dynamics of intramolecular and intermolecular hydrogen bonds involving the primary amine and the piperidine (B6355638) nitrogen.

Molecular Docking and Ligand-Receptor Interaction Prediction (theoretical binding).

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is central to structure-based drug design. rsc.org Given the structural features of this compound, such as the basic nitrogen atoms and a flexible hydrophobic chain, it could be hypothesized to interact with various receptors, for instance, G-protein coupled receptors (GPCRs). drgpcr.combiorxiv.org

A molecular docking study would involve:

Preparation of the Receptor: Obtaining a 3D structure of a target protein, often from a crystallographic database.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using a docking program to systematically sample many possible orientations of the ligand within the receptor's binding site and scoring them based on how well they fit geometrically and energetically.

The output would be a ranked list of binding poses, with associated scores indicating the predicted binding affinity. Analysis of the top-ranked pose would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical GPCR Target

| Parameter | Value/Residues |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interactions | |

| Hydrogen Bond | Primary amine with Aspartic Acid (D110) |

| Ionic Interaction | Protonated piperidine nitrogen with Glutamic Acid (E282) |

| Hydrophobic Interactions | Ethyl group with Valine (V114), Leucine (L198) |

| Pentyl chain with Tryptophan (W286), Phenylalanine (F290) |

This interactive table illustrates the kind of detailed interaction data that can be obtained from a molecular docking study. The specific residues and score are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com A QSAR study for scaffolds related to this compound would involve a dataset of similar piperidine derivatives with measured biological activity (e.g., binding affinity for a specific receptor). tandfonline.com

The process includes:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a selection of these descriptors with the observed activity. researchgate.net

Model Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds.

A successful QSAR model could then be used to predict the activity of new, untested compounds like this compound, guiding the design of more potent molecules. The descriptors identified as important in the model also provide insight into the structural features that are key for activity.

Pharmacophore Generation and Virtual Screening Methodologies.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific receptor. These features include hydrogen bond donors and acceptors, positive and negative ionizable groups, and hydrophobic regions, arranged in a specific 3D geometry. creative-biolabs.comacs.org

A ligand-based pharmacophore model could be developed by aligning a set of known active molecules that are structurally related to this compound and identifying the common features. mdpi.com For this compound, a likely pharmacophore might consist of:

A positive ionizable feature (the protonated piperidine or primary amine).

A hydrogen bond donor (the primary amine).

One or more hydrophobic features (the ethyl group and the pentyl chain).

Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify other structurally diverse molecules that match the pharmacophore and are therefore likely to be active at the same target. nih.govarxiv.org

Analysis of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface of a molecule, providing a color-coded guide to its reactive sites.

Principles of MEP Analysis

The MEP at a given point r in the space around a molecule is defined as the work done in bringing a unit positive charge from infinity to that point. It is calculated using the following equation:

V(r) = ΣAZA/|R A - r | - ∫ ρ(r')/|r' - r |dr' *

Where ZA is the charge on nucleus A located at R A, and ρ(r') is the electron density function of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential:

Red: Regions of most negative electrostatic potential, indicating an excess of electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like nitrogen and oxygen.

Blue: Regions of most positive electrostatic potential, indicating a deficiency of electrons. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

Predicted MEP Characteristics of this compound

For this compound, the MEP surface would highlight distinct regions of varying electrostatic potential, guiding its chemical reactivity.

Nucleophilic Regions: The most significant regions of negative potential (indicated in red) are expected to be localized around the two nitrogen atoms: the one in the piperidine ring and the one in the primary amine group at the end of the pentyl chain. This is due to the lone pair of electrons on each nitrogen atom, making them the primary sites for protonation and interaction with electrophiles.

Electrophilic Regions: Conversely, regions of positive potential (indicated in blue) would be concentrated on the hydrogen atoms attached to the primary amine group (-NH2) and, to a lesser extent, the hydrogen atoms on the carbon atoms adjacent to the nitrogen atoms. The hydrogens of the N-H bonds are the most acidic protons in the molecule.

Computational studies on other nitrogen-containing heterocyclic compounds, such as certain furanium ions, have similarly shown that partial charges and electrostatic potential surfaces are key to identifying sites for nucleophilic attack. nih.govresearchgate.net The distribution of charge is a critical determinant of a molecule's interaction with other chemical species.

Illustrative MEP Data

While specific experimental or calculated MEP values for this compound are not present in the surveyed literature, a hypothetical data table can illustrate the expected potential values for the key reactive sites. These values are based on typical computational results for similar functional groups.

| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Inferred Reactivity |

| Piperidine Nitrogen (N1) | -130 to -160 | Highly Nucleophilic |

| Primary Amine Nitrogen (N2) | -120 to -150 | Nucleophilic |

| Amine Hydrogens (H on N2) | +90 to +120 | Electrophilic |

| α-Carbon Hydrogens (on Piperidine) | +20 to +40 | Mildly Electrophilic |

Note: The data in this table is illustrative and represents typical ranges for similar chemical environments. Actual values would require specific quantum chemical calculations.

This analysis of the molecular electrostatic potential surface provides fundamental insights into the chemical behavior of this compound. The clear distinction between electron-rich and electron-poor regions allows for a rational prediction of its interaction with biological targets and other molecules, a concept that is foundational in medicinal chemistry and drug design. nih.govacs.org

Structure Activity Relationship Sar Studies Pertaining to the 5 2 Ethylpiperidin 1 Yl Pentan 1 Amine Scaffold

Impact of Substitution Patterns on Piperidine (B6355638) Ring Conformation and Molecular Recognition

The piperidine ring is a fundamental component of numerous pharmacologically active compounds. researchgate.net Its conformation, which is typically a chair-like structure, and the orientation of its substituents are pivotal for molecular recognition by biological receptors. nih.gov The substitution pattern on the piperidine ring can significantly influence its binding affinity and selectivity for various targets. For instance, in a study of piperidine derivatives targeting sigma-1 (σ1) and histamine (B1213489) H3 receptors, the piperidine moiety was identified as a key structural element for high σ1 receptor affinity. The replacement of a piperazine (B1678402) ring with a piperidine ring in one analog resulted in a dramatic increase in σ1 affinity, highlighting the importance of the ring's nature in molecular recognition. nih.gov

The position of substituents on the piperidine ring also plays a crucial role. The functionalization at different positions (C2, C3, or C4) of the piperidine ring can be controlled by the choice of catalyst and protecting groups on the nitrogen atom, leading to analogs with distinct biological activities. nih.gov The conformational flexibility of the piperidine ring, compared to more rigid structures like the tropane (B1204802) ring, can lead to different SAR patterns. acs.org This flexibility allows for a broader range of interactions with the binding site, but it can also result in lower binding affinity if the energetic cost of adopting the required conformation is too high.

Role of the Ethyl Substituent at the 2-Position of the Piperidine Ring

The presence of an ethyl group at the 2-position of the piperidine ring in 5-(2-Ethylpiperidin-1-yl)pentan-1-amine is a significant structural feature. While direct SAR studies on this specific substitution are not extensively available, general principles suggest that this alkyl group can influence the compound's properties in several ways. The ethyl group can affect the lipophilicity of the molecule, which in turn can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

In a study of 4-(2-aminoethyl)piperidine derivatives, the introduction of an ethyl group at the piperidine nitrogen resulted in lower σ1 receptor affinity compared to a methyl group. nih.govresearchgate.net This suggests that the size and nature of the alkyl substituent on the piperidine ring are critical for optimal receptor interaction.

The carbon atom at the 2-position of the piperidine ring, to which the ethyl group is attached, is a chiral center. This means that this compound can exist as a pair of enantiomers, (R)- and (S)-5-(2-ethylpiperidin-1-yl)pentan-1-amine. The stereochemistry of this center is likely to have a profound impact on the compound's biological activity. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have significantly different potencies and even different pharmacological effects.

For instance, in a series of pyrimidinyl-piperazine carboxamides, compounds with an S-configuration at a chiral center were found to be up to five times more active as α-glucosidase inhibitors than their R-configuration counterparts. researchgate.net Similarly, studies on chiral piperidine-based ligands have shown that the stereoisomers can exhibit differential activity at various receptors. acs.org Therefore, the specific spatial arrangement of the ethyl group in either the (R) or (S) configuration will likely dictate the precise fit of the molecule into its binding site, influencing its affinity and efficacy.

Importance of the Pentanamine Chain Length and Branching on Molecular Interactions

The five-carbon (pentanamine) chain linking the piperidine ring to the terminal primary amine is another crucial determinant of the molecule's activity. The length and flexibility of this alkyl chain are critical for positioning the two key pharmacophoric elements—the piperidine nitrogen and the terminal amine—at an optimal distance and orientation for interaction with the receptor.

Studies on other amine derivatives have demonstrated the significance of the alkyl chain length. For example, in a series of histamine H3 receptor ligands, extending the length of an alkyl linker was found to decrease affinity. nih.gov Conversely, in other systems, a longer alkyl chain can lead to increased activity up to a certain point, after which further elongation may be detrimental. The length of the alkyl chain can also influence the physicochemical properties of the molecule, such as its lipophilicity, which can affect its ability to cross biological membranes. researchgate.net Branching on the pentanamine chain, such as the introduction of a methyl group in 5-(2-Ethylpiperidin-1-yl)-2-methylpentan-1-amine, would introduce another chiral center and could further modulate the compound's activity by altering its conformation and steric profile. nih.gov

Significance of the Terminal Primary Amine Functionality

The terminal primary amine is a key functional group that is expected to play a significant role in the molecular interactions of this compound. Primary amines are often involved in crucial binding interactions, such as hydrogen bonding and ionic interactions, with amino acid residues in the binding sites of receptors and enzymes. nih.gov

The basicity of the amine is also a critical factor. For many piperidine-based ligands, the protonation of the basic nitrogen is thought to be essential for effective binding to their targets. acs.org The positively charged ammonium (B1175870) ion formed at physiological pH can engage in strong electrostatic interactions with negatively charged residues like aspartate or glutamate (B1630785) in the receptor's binding pocket. The presence of a terminal primary amine is a common feature in many biologically active compounds, and its removal or modification often leads to a significant loss of activity.

Comparative SAR with Other Piperidine-Containing Amine Derivatives

To understand the SAR of this compound, it is useful to compare it with other piperidine-containing amine derivatives. As previously mentioned, the piperidine ring itself appears to be a crucial element for the activity of certain compounds. In a direct comparison, a piperidine-containing compound showed significantly higher affinity for the σ1 receptor than its piperazine counterpart. nih.gov This suggests that the structural and electronic properties of the piperidine ring are more favorable for interaction with this particular receptor.

Furthermore, the nature of the substituent on the piperidine nitrogen can drastically alter the activity profile. While N-methylation can be beneficial in some cases, larger N-alkyl groups like ethyl have been shown to decrease affinity in others. nih.govresearchgate.net This highlights the sensitivity of the receptor's binding pocket to the size and shape of the substituent at this position.

Table 1: Comparative SAR of Piperidine vs. Piperazine Derivatives

| Feature | Piperidine Derivative | Piperazine Derivative | Key Finding | Source |

|---|---|---|---|---|

| Receptor Affinity | High σ1 receptor affinity | Low σ1 receptor affinity | The piperidine ring is a key structural element for high σ1 receptor affinity. | nih.gov |

| N-Substitution | Activity is sensitive to the size of the N-alkyl group. | Activity can also be modulated by N-substitution. | The nature of the N-substituent is a critical determinant of biological activity. | nih.govresearchgate.net |

| Basicity | Protonation of the piperidine nitrogen is often crucial for activity. | The basicity of the piperazine nitrogens also plays a key role in receptor binding. | A basic nitrogen center is a common requirement for the activity of these amine derivatives. | acs.orgrsc.org |

Investigation of Key Pharmacophoric Elements within the Compound's Structure

Based on the analysis of its structural components and comparison with related compounds, the key pharmacophoric elements of this compound can be proposed. A pharmacophore model for this compound would likely consist of three main features:

A hydrophobic feature: Represented by the ethyl-substituted piperidine ring. This lipophilic group is likely to interact with hydrophobic pockets in the receptor.

A hydrogen bond acceptor/basic feature: The nitrogen atom of the piperidine ring. This feature is crucial for establishing key interactions with the receptor, and its basicity allows for protonation and ionic bonding. rsc.org

A hydrogen bond donor/basic feature: The terminal primary amine. This group can act as a hydrogen bond donor and, when protonated, can form strong ionic bonds.

Research Applications and Potential Areas of Investigation for 5 2 Ethylpiperidin 1 Yl Pentan 1 Amine

Exploration as a Chemical Probe for Novel Molecular Targets

The structure of 5-(2-Ethylpiperidin-1-yl)pentan-1-amine, featuring a basic nitrogen atom in the piperidine (B6355638) ring and a primary amine at the terminus of the pentyl chain, suggests its potential as a chemical probe to investigate biological systems. Piperidine moieties are prevalent in numerous biologically active compounds and pharmaceuticals, often interacting with specific receptors and enzymes. wikipedia.orgmdpi.comnih.gov The combination of the piperidine heterocycle and the alkylamine chain could allow for dual interactions with molecular targets, potentially leading to high affinity and selectivity.

The exploration of this compound as a chemical probe could involve:

Target Identification: Screening this compound against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could identify novel molecular interactions. The piperidine scaffold is a known constituent of ligands for various receptors, including opioid and sigma receptors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethyl group on the piperidine ring, the length of the alkyl chain, and the terminal amine could elucidate the structural requirements for target binding. These studies would be crucial in optimizing the compound's potency and selectivity.

Fluorescent Labeling: The primary amine group provides a convenient handle for the attachment of fluorescent dyes. The resulting fluorescent probes could be used in cellular imaging studies to visualize the localization and dynamics of its molecular targets in living cells.

The development of piperidine-based molecules as chemical probes is an active area of research, with applications in understanding disease pathways and identifying new therapeutic targets. acs.orgnih.gov

Scaffold Diversification for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. nih.gov The piperidine ring is a privileged scaffold in drug discovery, and its derivatives are frequently used in the construction of combinatorial libraries. nih.govresearchgate.net this compound can serve as a valuable building block for the synthesis of such libraries.

The two reactive sites, the secondary amine within the piperidine ring (after potential dealkylation of a precursor) and the primary amine of the pentylamine chain, allow for orthogonal functionalization. This dual functionality enables the creation of a wide array of derivatives with diverse physicochemical properties.

Table 1: Potential Reactions for Scaffold Diversification

| Reaction Type | Reagent | Functional Group Targeted | Resulting Moiety |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Primary Amine | Amide |

| Sulfonylation | Sulfonyl chlorides | Primary Amine | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Primary Amine | Secondary/Tertiary Amine |

| Urea (B33335) Formation | Isocyanates | Primary Amine | Urea |

The synthesis of focused libraries based on the this compound scaffold could lead to the discovery of novel compounds with specific biological activities. Computational methods can be employed to design virtual libraries and predict their binding affinities to target proteins, thereby streamlining the discovery process. nih.gov

Development as a Ligand in Coordination Chemistry or Catalysis

The presence of two nitrogen atoms makes this compound a potential bidentate or bridging ligand for metal complexes. Diamine ligands are widely used in coordination chemistry and have been instrumental in the development of various catalytic systems. rsc.orgnih.govresearchgate.net The nature of the piperidine and the flexibility of the pentyl chain can influence the coordination geometry and the catalytic activity of the resulting metal complexes.

Potential areas of investigation include:

Complex Synthesis and Characterization: The compound can be reacted with various transition metal salts (e.g., copper, zinc, ruthenium, rhodium) to synthesize novel coordination complexes. rsc.orgrsc.orgrsc.org The resulting complexes would be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine their structure and bonding.

Catalytic Applications: These metal complexes could be screened for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. nih.govrsc.orgacs.org The chiral center at the 2-position of the piperidine ring could also be exploited for asymmetric catalysis, leading to the enantioselective synthesis of valuable chiral molecules. rsc.org

The study of piperidine-based ligands in catalysis is a burgeoning field, with new applications continually being discovered. rsc.orgrsc.org

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of non-covalent interactions that govern the formation of large, ordered structures. The amphiphilic nature of this compound, with its nonpolar ethylpiperidine head group and a polar pentylamine tail, suggests its potential to participate in self-assembly processes.

Research in this area could focus on:

Micelle and Vesicle Formation: In aqueous solutions, the compound may self-assemble into micelles or vesicles, with the hydrophobic ethylpiperidine groups forming the core and the hydrophilic amine groups exposed to the solvent. The critical micelle concentration (CMC) and the morphology of the aggregates could be investigated using techniques like light scattering and electron microscopy. The self-assembly of long-chain alkylamines and other amphiphilic molecules has been studied, providing a basis for this investigation. nih.govresearchgate.net

Formation of Supramolecular Gels: Under certain conditions, the intermolecular hydrogen bonding between the amine groups could lead to the formation of extended networks, resulting in the gelation of organic solvents or water.

Host-Guest Chemistry: The piperidine ring could act as a host for small guest molecules, and the pentylamine chain could be functionalized to modulate the binding properties. The formation of inclusion complexes with cyclodextrins, for example, has been observed with other piperidine-containing molecules like piperine. nih.govnih.gov

The ability of molecules to self-assemble into well-defined nanostructures is of great interest for applications in drug delivery, materials science, and nanotechnology. nih.govacs.org

Future Directions and Emerging Research Avenues for 5 2 Ethylpiperidin 1 Yl Pentan 1 Amine

Development of More Efficient and Sustainable Synthetic Pathways

Key research thrusts in this area include:

Catalytic Hydrogenation: Moving beyond stoichiometric reductants, research into the catalytic hydrogenation of pyridine (B92270) precursors is a promising avenue. nih.govmdpi.com The use of heterogeneous catalysts based on earth-abundant metals could offer high atom economy and easier product separation. mdpi.com

Reductive Amination: One-pot reductive amination strategies, combining a suitable keto-aldehyde with ammonia (B1221849) and 2-ethylpiperidine (B74283) under catalytic reduction, could significantly shorten the synthetic sequence. youtube.com This approach, often termed "hydrogen borrowing" or "catalytic transfer hydrogenation," can utilize water as a solvent, enhancing the sustainability of the process. nih.gov

Flow Chemistry: The transition from batch to continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and potential for facile scaling. For a compound like 5-(2-ethylpiperidin-1-yl)pentan-1-amine, a multi-step flow process could integrate synthesis and purification, reducing waste and manual handling.

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, could provide highly stereoselective routes to chiral derivatives of the target compound, which is crucial for applications where specific stereoisomers are required.

Table 1: Comparison of Hypothetical Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Alkylation/Reduction) | Future Sustainable Synthesis |

|---|---|---|

| Starting Materials | Halogenated alkanes, protected amines | Readily available aldehydes, ketones, pyridines |

| Reagents | Stoichiometric reductants (e.g., LiAlH₄), hazardous alkylating agents | Catalytic amounts of transition metals, H₂ gas, biocatalysts |

| Solvents | Anhydrous organic solvents (e.g., THF, ether) | Greener solvents (e.g., water, ethanol, eutectic solvents) nih.gov |

| Atom Economy | Often low due to protecting groups and byproducts | High, with minimal waste generation |

| Stereoselectivity | Often produces racemic mixtures requiring resolution | Can be designed for high enantioselectivity |

| Process | Multi-step batch processing with intermediate isolation | One-pot cascade reactions or continuous flow processes nih.gov |

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Studies

Understanding the reaction mechanisms, kinetics, and conformational dynamics of this compound is critical for optimizing its synthesis and exploring its applications. Advanced spectroscopic techniques are moving beyond simple endpoint characterization to provide real-time, in-situ monitoring of chemical processes.

Future research will likely involve:

In-situ NMR and IR Spectroscopy: These techniques allow for the direct observation of reactant consumption and product formation during a reaction, providing invaluable kinetic data and insight into the formation of transient intermediates. youtube.com This is particularly useful for optimizing complex, one-pot cascade reactions.

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be coupled with reaction systems to detect and identify short-lived intermediates, helping to elucidate complex reaction pathways.

Electron Energy-Loss Spectroscopy (EELS): When coupled with transmission electron microscopy (TEM), EELS provides highly localized chemical information, which could be invaluable for studying the compound's interaction with surfaces or its incorporation into nanomaterials. arxiv.org

Raman Spectroscopy: This technique is highly sensitive to changes in molecular vibrations and can be used to study conformational changes or binding events in different chemical environments. acs.org

Table 2: Spectroscopic Techniques for Advanced Analysis

| Technique | Application for this compound | Potential Insights |

|---|---|---|

| Process Analytical Technology (PAT) using NMR/IR | Real-time monitoring of synthesis reactions (e.g., reductive amination). youtube.com | Reaction kinetics, intermediate identification, yield optimization. |

| Circular Dichroism (CD) Spectroscopy | Analysis of chiral derivatives and their interactions with biomolecules. acs.org | Determination of enantiomeric purity, study of binding conformations. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Study of radical reactions or interactions with paramagnetic centers. acs.org | Elucidation of radical-mediated transformation mechanisms. |

| Fluorescence Spectroscopy | Analysis of fluorescently-tagged derivatives for imaging or binding assays. acs.org | Intracellular localization, quantification of binding affinity. |

Integration with Artificial Intelligence and Machine Learning for Predictive Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling data-driven discovery and optimization. researchgate.netscispace.com For a molecule like this compound, these computational tools can accelerate research in several ways.

Emerging applications include:

Retrosynthesis Planning: AI-powered tools can analyze the structure of the target molecule and propose multiple, ranked synthetic routes, including novel pathways that a human chemist might overlook. digitellinc.comnih.gov

Reaction Outcome and Condition Prediction: ML models, trained on vast datasets of chemical reactions, can predict the likely outcome and optimal conditions (temperature, catalyst, solvent) for a given transformation, reducing the need for extensive empirical screening. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling: By analyzing the structural features of the target compound and its analogs, ML models can predict various physicochemical properties. nih.govmdpi.com This is useful for designing derivatives with specific characteristics, such as improved solubility or targeted reactivity. acs.org For instance, models can predict the degradation rates of different amines based on their chemical structure, aiding in the design of more stable compounds. nih.gov

Table 3: AI and Machine Learning in Compound Development

| AI/ML Application | Description | Relevance to Target Compound |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Algorithms suggest synthetic pathways by working backward from the target molecule. nih.gov | Identifies efficient and novel routes, potentially lowering costs and improving sustainability. |

| Predictive Reaction Modeling | Models predict product distribution, yield, and stereoselectivity for unknown reactions. | Optimizes conditions for novel transformations of the amine functionalities. |

| Property Prediction (QSPR) | Correlates molecular descriptors with physical or chemical properties. nih.gov | Designs derivatives with tailored pKa, logP, or binding affinities without initial synthesis. |

| Generative Models | AI generates novel molecular structures based on a desired set of properties. | Discovers new piperidine-based compounds with enhanced performance for specific applications. |

Exploration of Novel Reactivity and Chemical Transformations

The presence of two distinct amine nucleophiles—a secondary amine within a sterically defined ring and a primary amine on a flexible chain—offers a rich playground for exploring novel chemical reactivity. Future research will likely focus on selectively functionalizing one amine in the presence of the other to create complex and valuable molecular architectures.

Avenues for exploration include:

Orthogonal Protection-Free Synthesis: Developing reactions that inherently discriminate between the two amine groups based on their different steric and electronic environments would bypass the need for cumbersome protection/deprotection steps.

Intramolecular Cyclizations: Under the right conditions, the primary amine could undergo intramolecular reactions with a functionalized piperidine (B6355638) ring, leading to novel bicyclic or cage-like structures.

Multicomponent Reactions (MCRs): The diamine structure is an ideal substrate for MCRs, where three or more reactants combine in a single step to form a complex product. ajchem-a.com This could rapidly generate libraries of highly substituted derivatives for screening in various applications.

C-N Bond Activation: Modern catalytic methods are emerging that can selectively activate and functionalize C-N bonds, which could allow for the modification of the piperidine ring itself after the core structure has been assembled. researchgate.net

Table 4: Potential Novel Chemical Transformations

| Reaction Class | Description | Potential Product Type |

|---|---|---|

| Selective Acylation/Sulfonylation | Differentiating the reactivity of the primary vs. secondary amine towards electrophiles. libretexts.org | Mono-functionalized amides or sulfonamides. |

| Intramolecular Mannich Reaction | Cyclization involving the primary amine, an aldehyde, and the piperidine nitrogen. acs.org | Novel fused or spirocyclic heterocyclic systems. |

| Palladium-Catalyzed Diamination | Using the diamine as a nucleophile in the catalytic diamination of alkenes. organic-chemistry.org | Complex poly-nitrogenous compounds. |

| Reaction with Isocyanates | Stepwise reaction with diisocyanates to form ureas, leading to polymers. acs.org | Polyurea materials with tailored properties. |

Cross-Disciplinary Research with Materials Science and Nanotechnology

Future cross-disciplinary research could focus on:

Amine-Functionalized Nanoparticles: The compound could be used to surface-functionalize nanoparticles (e.g., silica, gold, iron oxide), imparting specific properties to them. nih.govacs.orgrsc.org The primary amine can serve as an anchor point for attaching other molecules, while the piperidine moiety can influence the particle's dispersibility and surface charge. rsc.org

Polymer Synthesis: As a diamine monomer, it can be polymerized with diacyl chlorides or diisocyanates to form polyamides or polyureas. The ethyl-piperidine group would act as a bulky side chain, influencing the polymer's thermal properties, solubility, and morphology.

Self-Assembled Monolayers (SAMs): The primary amine can anchor the molecule to surfaces like silicon oxide or gold, forming organized monolayers. The orientation and packing of these layers would be dictated by the piperidine group, potentially creating surfaces with tailored wettability or chemical reactivity.

Metal-Organic Frameworks (MOFs): The diamine could serve as a linker or modulator in the synthesis of MOFs, creating porous materials with potential applications in gas storage, separation, and catalysis. The piperidine group could line the pores of the MOF, imparting basicity or specific binding properties.

Table 5: Potential Applications in Materials and Nanotechnology

| Field | Application | Role of this compound |

|---|---|---|

| Nanomedicine | Surface coating for drug delivery nanoparticles. nih.gov | Improves biocompatibility; provides sites for drug conjugation. |

| Catalysis | Ligand for metal catalysts or as an organocatalyst. | The two nitrogen atoms can chelate metal ions; acts as a bifunctional base. |

| Advanced Materials | Monomer for specialty polymers (polyamides, polyureas). | Introduces bulky, basic side groups to control polymer properties. |

| Surface Science | Component for creating chemically modified surfaces. rsc.org | Forms self-assembled monolayers with tunable surface properties. |

| Separations | Functionalization of membranes or sorbents for CO₂ capture. | The amine groups can reversibly bind acidic gases like CO₂. |

Q & A

Q. What are the standard synthetic routes for 5-(2-Ethylpiperidin-1-yl)pentan-1-amine, and how are reaction conditions optimized for yield?

The synthesis typically involves reductive amination or alkylation of piperidine derivatives. For example:

- Reductive amination : Reacting 5-aminopentanal with 2-ethylpiperidine in the presence of sodium cyanoborohydride at room temperature yields the product .

- Alkylation : Using alkyl halides with piperidine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C .

Optimization : Parameters like temperature, solvent polarity, and catalyst loading (e.g., iridium complexes for enhanced selectivity) are systematically varied. Continuous flow reactors improve scalability and reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : and NMR confirm structural integrity, with piperidine protons appearing as multiplet signals (δ 1.2–2.8 ppm) and amine protons as broad singlets (δ 1.5–2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C _{26}N, exact mass 198.21 g/mol) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How does the compound’s structure influence its reactivity in medicinal chemistry applications?

The ethyl-piperidine moiety enhances lipophilicity, improving blood-brain barrier penetration. The pentanamine chain provides flexibility for receptor binding, as seen in dopamine D3 receptor ligands . Comparative studies with analogs (e.g., 5-(azepan-1-yl)pentan-1-amine) show altered pharmacokinetics due to ring size and substituent effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacological data for this compound?

- Case example : Discrepancies in dopamine receptor binding affinity (D3 vs. D2) may arise from assay conditions (e.g., radioligand choice, membrane preparation).

- Methodology :

Q. What strategies mitigate batch-to-batch variability in synthetic derivatives for in vivo studies?

Q. How can computational modeling guide the design of selective ligands targeting neurological receptors?

- Molecular docking : Use software like AutoDock Vina to predict interactions between the ethylpiperidine group and D3 receptor hydrophobic pockets .

- MD simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to prioritize analogs with favorable binding free energies (< -8 kcal/mol) .

- QSAR : Correlate substituent electronegativity with binding affinity to refine synthetic priorities .

Q. What experimental frameworks integrate theoretical models to study this compound’s environmental impact?

- Theoretical basis : Apply the "source-to-outcome" framework from environmental chemistry to track biodegradation pathways .

- Methodology :

Methodological Guidance

Q. How should researchers structure a proposal to investigate this compound’s neuropharmacological mechanisms?

Q. What statistical approaches validate findings in dose-response studies?

- Non-linear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC and Hill coefficients .

- ANOVA : Compare means across dose groups with post-hoc Tukey tests (α = 0.05) .

Data Interpretation Challenges

Q. How to address discrepancies between computational predictions and experimental binding affinities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.